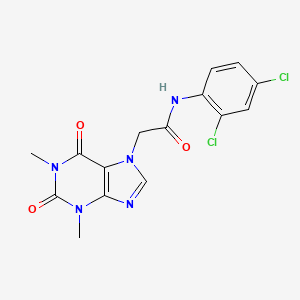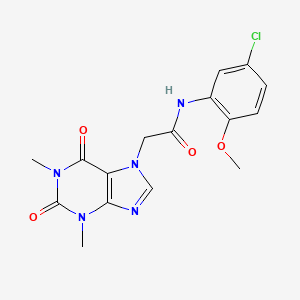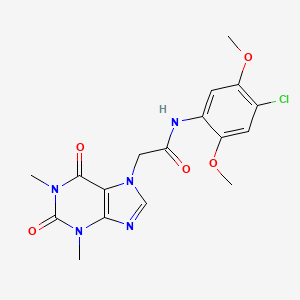
N-(3,4-dichlorophenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide
Descripción general
Descripción
N-(3,4-dichlorophenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide is a useful research compound. Its molecular formula is C15H13Cl2N5O3 and its molecular weight is 382.2 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3,4-dichlorophenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide is 381.0395447 g/mol and the complexity rating of the compound is 577. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(3,4-dichlorophenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dichlorophenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Receptor Affinity and Ligand Potential
A study by Żmudzki et al. (2015) explored N-(arylpiperazinyl)acetamide derivatives of dimethyl-1H-purine-2,6-dione for their affinity to serotonin 5-HT6, 5-HT7, and dopamine D2 receptors. Compounds with a dichlorophenylpiperazine moiety, structurally similar to N-(3,4-dichlorophenyl)acetamide, were found to be potent dual 5-HT6/D2 receptors ligands, indicating potential applications in neuropharmacology (Żmudzki et al., 2015).
Anticancer Properties
Shahzadi et al. (2022) reported the synthesis of novel acefyllines, including compounds with structural similarities to N-(3,4-dichlorophenyl)acetamide. These compounds demonstrated moderate anticancer activity against the Hep G2 cell line, highlighting their potential as anticancer agents (Shahzadi et al., 2022).
Conformational Analysis
Kataev et al. (2021) conducted a study on N-(dichlorophenyl)-2-chloroacetamide derivatives, which are structurally related to N-(3,4-dichlorophenyl)acetamide. Their research included conformational analysis using X-ray, NMR, and IR spectroscopy, contributing to the understanding of the molecular structure and behavior of these compounds (Kataev et al., 2021).
Neuroprotective and Inhibitory Activities
Mitkov et al. (2022) investigated the neurotoxic and neuroprotective effects of theophylline-7-acetyl semi- and thiosemicarbazide hybrids, including derivatives of N-(3,4-dichlorophenyl)acetamide. These compounds displayed promising neuroprotective and MAO-B inhibitory activities, indicating potential for treating neurological disorders (Mitkov et al., 2022).
Synthesis and Chemical Properties
Various studies have focused on the synthesis and chemical properties of N-(3,4-dichlorophenyl)acetamide and its derivatives. This includes work on NMR spectral studies, which provide insights into the molecular structure and behavior of these compounds in solution (Gowda & Gowda, 2007).
Propiedades
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N5O3/c1-20-13-12(14(24)21(2)15(20)25)22(7-18-13)6-11(23)19-8-3-4-9(16)10(17)5-8/h3-5,7H,6H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCWJEUCRTYVRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl {5-bromo-2-methoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetate](/img/structure/B3459175.png)
![3-({[4-(4-nitrophenoxy)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B3459187.png)
![N-(4-{[(4-phenoxyphenyl)sulfonyl]amino}phenyl)benzamide](/img/structure/B3459198.png)
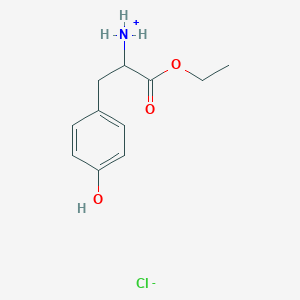
![N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(4-fluorophenyl)-2-phenoxyacetamide](/img/structure/B3459205.png)
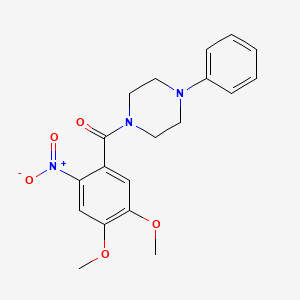


![N-[2-(4-morpholinyl)ethyl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B3459234.png)
![dimethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]terephthalate](/img/structure/B3459235.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3459238.png)
